Cas no 1267172-66-6 (5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one)

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
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- 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
- 2H-Indol-2-one, 5-(aminomethyl)-1,3-dihydro-3,3-dimethyl-
- 5-Aminomethyl-3,3-dimethyl-1,3-dihydro-indol-2-one
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- MDL: MFCD23921641
- インチ: 1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
- InChIKey: RWUAYLKEKOTORC-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(CN)C=C2)C(C)(C)C1=O
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-196486-2.5g |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 92% | 2.5g |
$2295.0 | 2023-09-17 | |
Enamine | EN300-196486-0.05g |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 92% | 0.05g |
$273.0 | 2023-09-17 | |
1PlusChem | 1P01BI5I-50mg |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 92% | 50mg |
$442.00 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019882-1g |
5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 95% | 1g |
¥5873.0 | 2023-04-03 | |
TRC | A635260-10mg |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 10mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-196486-0.25g |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 92% | 0.25g |
$579.0 | 2023-09-17 | |
Enamine | EN300-196486-0.1g |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 92% | 0.1g |
$407.0 | 2023-09-17 | |
Enamine | EN300-196486-0.5g |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 92% | 0.5g |
$914.0 | 2023-09-17 | |
TRC | A635260-5mg |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-196486-5g |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
1267172-66-6 | 92% | 5g |
$3396.0 | 2023-09-17 |
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-oneに関する追加情報
Introduction to 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS No. 1267172-66-6)
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, identified by the chemical abstracts service number CAS No. 1267172-66-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular pharmacology. The presence of an amine functional group and a dimethyl substitution pattern on the indole core suggests diverse chemical reactivity and biological interactions, making it a promising candidate for further exploration.
The compound belongs to the broader class of indole derivatives, which are well-documented for their pharmacological properties. Indole scaffolds are prevalent in natural products and synthetic drugs, often serving as key structural motifs in molecules targeting various biological pathways. The specific configuration of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one positions it as a versatile intermediate for synthesizing more complex pharmacophores. Its molecular structure incorporates both steric and electronic features that can modulate binding affinity and selectivity in biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the amine moiety in 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can engage in hydrogen bonding interactions with polar residues in protein active sites, while the dimethyl groups contribute to hydrophobic stabilization. Such interactions are critical for designing molecules with enhanced pharmacological activity. The dihydroindole core further enhances solubility and metabolic stability, attributes that are often sought after in drug candidates.
In the realm of medicinal chemistry, the synthesis of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has been optimized through multi-step organic transformations. Key synthetic strategies include cyclization reactions to form the indole ring system, followed by functional group modifications to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex framework of this molecule with high yield and purity. These synthetic methodologies align with modern trends toward sustainable and efficient chemical processes.
The biological activity of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has been explored in several preclinical studies. Initial screening assays have revealed potential inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play pivotal roles in mediating inflammatory responses and are common targets for anti-inflammatory drugs. Additionally, preliminary data suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
One of the most intriguing aspects of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is its ability to modulate neurotransmitter systems. The indole core shares structural similarities with serotonin (5-hydroxytryptamine), a neurotransmitter implicated in mood regulation, pain perception, and gastrointestinal function. By interacting with serotonin receptors or related signaling pathways, this compound could potentially serve as a lead molecule for developing novel therapeutics targeting neurological disorders or psychiatric conditions. Further investigation into its receptor binding affinities and downstream effects is warranted to elucidate its full pharmacological profile.
The pharmacokinetic properties of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one are also under active scrutiny. In vitro studies have demonstrated moderate solubility in aqueous media and reasonable stability under physiological conditions. These characteristics are favorable for oral administration and systemic distribution. Metabolic profiling has identified potential pathways for biotransformation, including cytochrome P450-mediated oxidation reactions. Understanding these metabolic routes is crucial for predicting drug-drug interactions and optimizing dosing regimens.
Recent research has also highlighted the role of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one as a scaffold for structure-based drug design. High-resolution crystal structures of protein targets complexed with analogs have provided valuable insights into optimizing binding interactions. By leveraging these structural insights, medicinal chemists can rationally modify the indole core to enhance potency while minimizing off-target effects. This approach underscores the importance of integrating computational modeling with experimental validation to accelerate drug discovery efforts.
The therapeutic potential of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one extends beyond traditional indications. Emerging evidence suggests its utility in oncology as a modulator of epigenetic machinery or as an inhibitor of kinases involved in tumor proliferation. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) therapies. Preclinical trials are underway to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
In conclusion,5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS No. 1267172-66-6) represents a compelling example of how structural innovation can yield novel bioactive molecules with therapeutic promise. Its unique combination of chemical features positions it as a valuable tool for exploring new drug targets across multiple disease areas. As research continues to uncover its full potential,this compound is poised to make significant contributions to pharmaceutical development in the coming years.
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